

Physical and chemical properties of 2-(4-Fluorophenyl)acetaldehyde

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Compound of Interest

Compound Name: 2-(4-Fluorophenyl)acetaldehyde

Cat. No.: B156033

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An In-depth Technical Guide to 2-(4-Fluorophenyl)acetaldehyde

Introduction

2-(4-Fluorophenyl)acetaldehyde, also known as p-fluorophenylacetaldehyde, is an aromatic aldehyde of significant interest in the fields of organic synthesis and medicinal chemistry.[\[1\]](#)[\[2\]](#) Its structure, featuring a reactive aldehyde group and a fluorinated phenyl ring, makes it a valuable precursor and building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[\[3\]](#)[\[4\]](#) The presence of the fluorine atom can modulate the electronic properties of the molecule, influencing its reactivity and the pharmacological profile of its derivatives.[\[5\]](#)

This technical guide provides a comprehensive overview of the core physical, chemical, and safety properties of **2-(4-Fluorophenyl)acetaldehyde**. It includes detailed data, experimental protocols, and logical workflows designed for researchers, scientists, and professionals in drug development.

General Information and Identifiers

Correctly identifying a chemical compound is critical for research and safety. The following table summarizes the key identifiers for **2-(4-Fluorophenyl)acetaldehyde**.[\[1\]](#)

Identifier	Value	Source
IUPAC Name	2-(4-fluorophenyl)acetaldehyde	[1]
CAS Number	1736-67-0	[1] [2] [6] [7] [8] [9]
Molecular Formula	C ₈ H ₇ FO	[1] [2] [6] [8]
Molecular Weight	138.14 g/mol	[1] [7] [8] [9]
Canonical SMILES	C1=CC(=CC=C1CC=O)F	[1]
InChI	InChI=1S/C8H7FO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,6H,5H2	[1]
InChIKey	KCXZRESSSSYYCW-UHFFFAOYSA-N	[1]

Physical Properties

2-(4-Fluorophenyl)acetaldehyde is a colorless to light yellow liquid at room temperature.[\[7\]](#) [\[10\]](#) Its key physical properties are compiled below.

Property	Value	Source
Physical Form	Liquid	[7] [9] [10] [11]
Boiling Point	204.6 °C at 760 mmHg 63-65 °C at 5-6 Torr	[2] [4] [6] [7]
Density	1.1 g/cm ³ - 1.116 g/cm ³	[2] [6] [7] [11]
Flash Point	74.6 °C	[2] [4] [6]
Refractive Index	1.49 - 1.493	[2] [6] [11]
Vapor Pressure	0.3 ± 0.4 mmHg at 25°C	[2]

Chemical and Computational Properties

Computational descriptors help predict the behavior of a compound, such as its lipophilicity and potential for forming hydrogen bonds.

Property	Value	Source
XLogP3	1.6	[1] [6]
Hydrogen Bond Donor Count	0	[1] [6]
Hydrogen Bond Acceptor Count	2	[1] [6]
Rotatable Bond Count	2	[1] [6]
Exact Mass	138.048093005 Da	[1] [6]
Complexity	106	[1] [6]

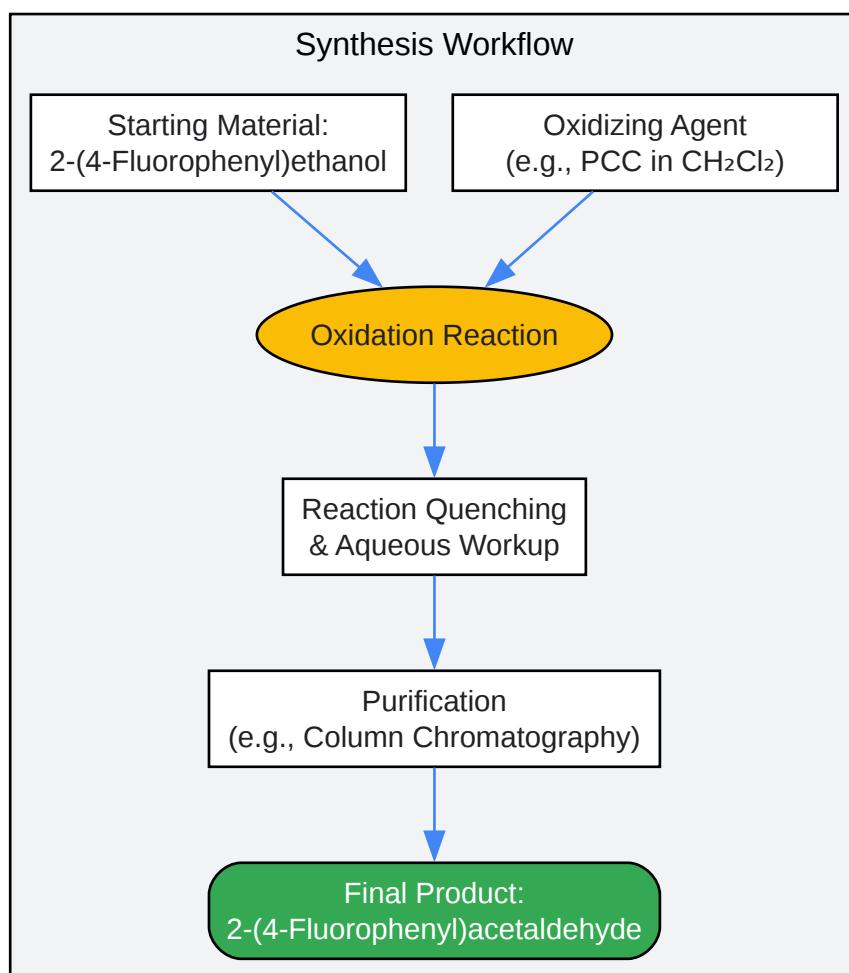
Reactivity and Stability

Reactivity: The chemical reactivity of **2-(4-Fluorophenyl)acetaldehyde** is dominated by its aldehyde functional group, which is susceptible to oxidation to form the corresponding carboxylic acid and reduction to form 2-(4-fluorophenyl)ethanol. It readily undergoes nucleophilic addition reactions typical of aldehydes. The electron-withdrawing nature of the fluorine atom at the para-position of the phenyl ring can influence the reactivity of the benzylic position, potentially decreasing the rate of reactions that proceed through a transition state with a positive charge buildup at this position.[\[5\]](#)

Stability and Storage: Like many aldehydes, **2-(4-Fluorophenyl)acetaldehyde** can be sensitive to air and may oxidize over time. For long-term storage, it is recommended to keep the compound in a cool, dry place under an inert atmosphere, such as nitrogen.[\[7\]](#)[\[9\]](#)[\[10\]](#) Specific storage temperatures cited include 2-8°C or in a freezer under -20°C.[\[7\]](#)[\[9\]](#)[\[10\]](#)

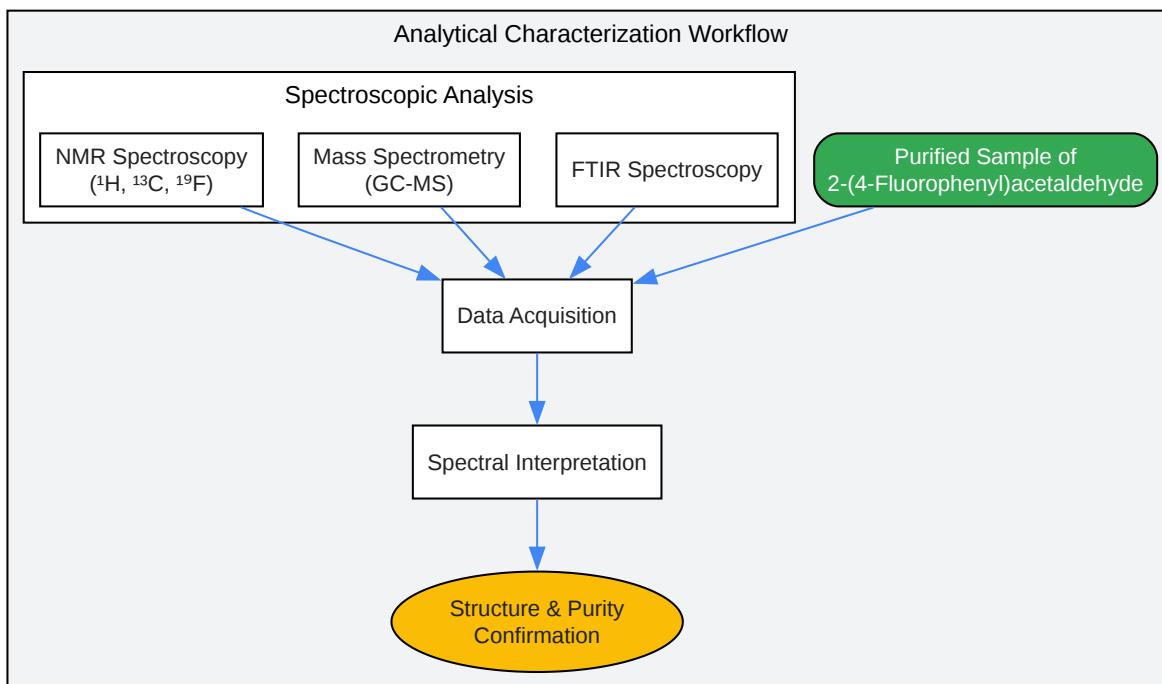
Synthesis and Analysis Workflows

The following diagrams illustrate a typical workflow for the synthesis and subsequent analytical characterization of **2-(4-Fluorophenyl)acetaldehyde**.



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Caption: A generalized workflow for the synthesis of **2-(4-Fluorophenyl)acetaldehyde**.



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Caption: Workflow for the structural confirmation and purity analysis of the synthesized compound.

Experimental Protocols

Protocol 1: Synthesis via Oxidation of 2-(4-fluorophenyl)ethanol

This protocol describes a generalized method for synthesizing **2-(4-Fluorophenyl)acetaldehyde**.

- Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 2-(4-fluorophenyl)ethanol (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (CH_2Cl_2).

- Reaction: To the stirred solution, add pyridinium chlorochromate (PCC) (approx. 1.5 equivalents) portion-wise at room temperature. The reaction mixture is typically stirred for several hours.
- Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting alcohol is consumed.
- Workup: Upon completion, dilute the reaction mixture with a solvent like diethyl ether and filter it through a pad of silica gel or celite to remove the chromium salts.
- Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes), to yield the pure **2-(4-Fluorophenyl)acetaldehyde**.

Protocol 2: Analytical Characterization

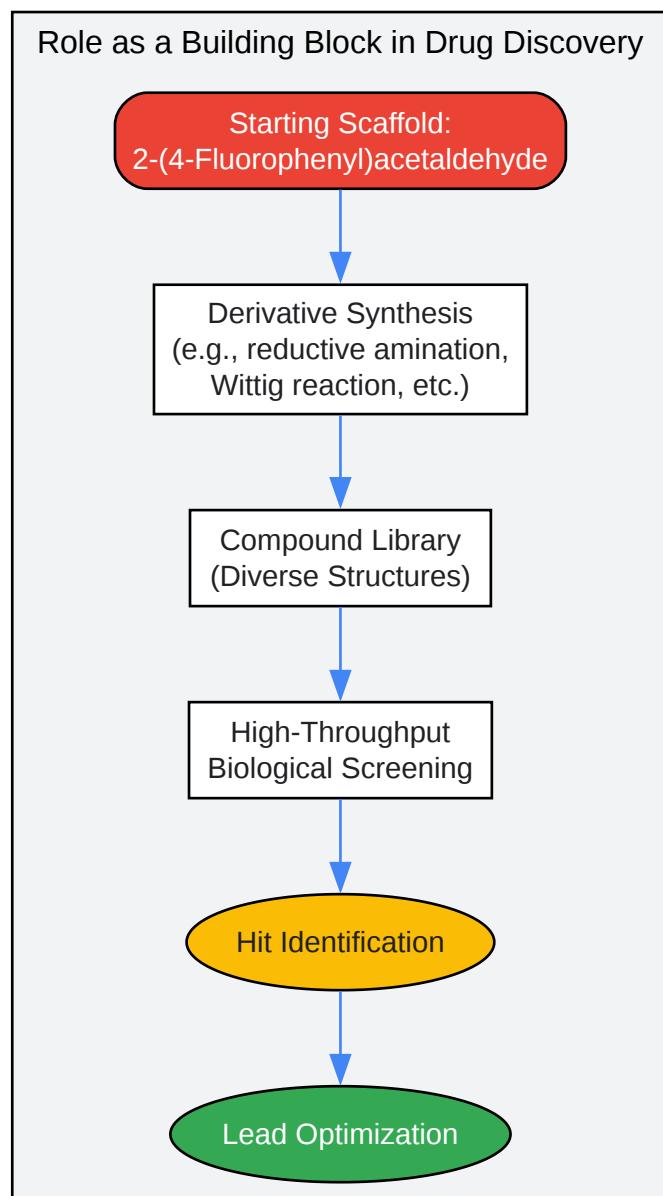
This protocol outlines the steps to confirm the identity and purity of the synthesized product.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl_3).
 - Acquire ^1H NMR, ^{13}C NMR, and ^{19}F NMR spectra.
 - Expected ^1H NMR signals: A doublet for the aldehyde proton (~9.7 ppm), a doublet for the methylene protons (~3.6 ppm), and aromatic signals consistent with a 1,4-disubstituted benzene ring.
 - Expected ^{13}C NMR signals: An aldehyde carbon signal (~200 ppm), a methylene carbon signal, and four distinct aromatic carbon signals.
 - Expected ^{19}F NMR: A single resonance confirming the presence of the fluorine atom.
- Gas Chromatography-Mass Spectrometry (GC-MS):
 - Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane).

- Inject the solution into a GC-MS system.
- The GC will confirm the purity of the sample (ideally a single peak).
- The MS will provide the mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the molecular weight of the compound (138.14 g/mol), and a characteristic fragmentation pattern.[1]
- Fourier-Transform Infrared (FTIR) Spectroscopy:
 - Acquire an IR spectrum of the neat liquid sample.
 - Expected characteristic peaks: A strong C=O stretch for the aldehyde at ~1720-1740 cm^{-1} , C-H stretches for the aldehyde proton around 2720 cm^{-1} and 2820 cm^{-1} , and C-F stretching vibrations.

Role in Drug Discovery

While direct involvement in specific signaling pathways for **2-(4-Fluorophenyl)acetaldehyde** is not extensively documented, its primary value lies in its role as a versatile chemical scaffold in the drug discovery process.



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Caption: Conceptual workflow illustrating the use of the title compound in a drug discovery pipeline.

Safety and Hazards

2-(4-Fluorophenyl)acetaldehyde is associated with several hazards and requires careful handling in a laboratory setting.

Hazard Type	GHS Statement Code	Description	Source
Acute Toxicity	H302	Harmful if swallowed	[1] [9] [12]
Skin Irritation	H315	Causes skin irritation	[1] [9] [12]
Eye Irritation	H319	Causes serious eye irritation	[1] [9] [12]
Respiratory Irritation	H335	May cause respiratory irritation	[9] [12]
Aquatic Hazard	H412	Harmful to aquatic life with long lasting effects	[1]

Precautionary Measures (P-Statements): Standard precautions include avoiding breathing vapors, wearing protective gloves, eye protection, and face protection (P261, P280).[\[9\]](#)[\[12\]](#) In case of contact with eyes, rinse cautiously with water for several minutes (P305+P351+P338).[\[9\]](#)[\[12\]](#) If swallowed, call a poison center or doctor if you feel unwell (P301+P312).[\[9\]](#) Handlers should ensure adequate ventilation and use the substance in a chemical fume hood.[\[12\]](#)

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